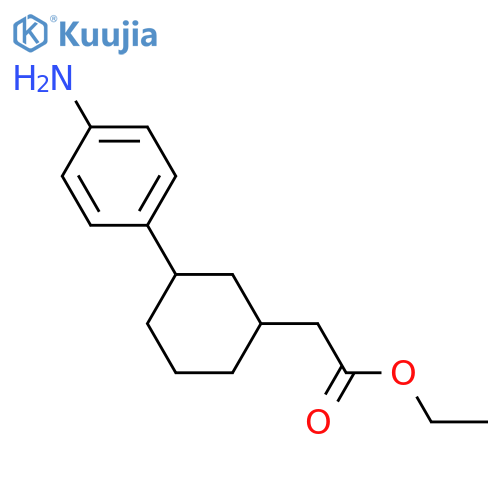

Cas no 892492-35-2 (Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate)

892492-35-2 structure

商品名:Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

CAS番号:892492-35-2

MF:C16H23NO2

メガワット:261.35932469368

CID:4718708

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

- JTBAOBKMICUHPW-UHFFFAOYSA-N

- Ethyl [3-(4-aminophenyl)cyclohexyl]acetate

- Ethyl 3-(4-aminophenyl)cyclohexaneacetate (ACI)

-

- インチ: 1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3

- InChIKey: JTBAOBKMICUHPW-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1CC(C2C=CC(N)=CC=2)CCC1)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 285

- トポロジー分子極性表面積: 52.3

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747881-1g |

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |

892492-35-2 | 98% | 1g |

¥7677.00 | 2024-04-26 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10060-5g |

ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |

892492-35-2 | 95% | 5g |

$2380 | 2023-09-07 |

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

892492-35-2 (Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬